Cas no 338965-07-4 (5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine)

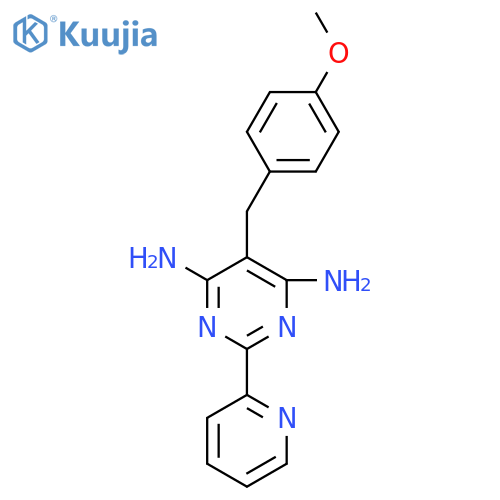

338965-07-4 structure

商品名:5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine

CAS番号:338965-07-4

MF:C17H17N5O

メガワット:307.349782705307

CID:2859121

5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine 化学的及び物理的性質

名前と識別子

-

- 5-(4-methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine

- 5-[(4-methoxyphenyl)methyl]-2-(pyridin-2-yl)pyrimidine-4,6-diamine

- 5-[(4-methoxyphenyl)methyl]-2-pyridin-2-ylpyrimidine-4,6-diamine

- Oprea1_072498

- 5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine

-

- インチ: 1S/C17H17N5O/c1-23-12-7-5-11(6-8-12)10-13-15(18)21-17(22-16(13)19)14-4-2-3-9-20-14/h2-9H,10H2,1H3,(H4,18,19,21,22)

- InChIKey: GPQRSSNRWBYLCH-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC(=CC=1)CC1=C(N)N=C(C2C=CC=CN=2)N=C1N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 349

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 99.9

5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AI75050-1g |

5-[(4-methoxyphenyl)methyl]-2-(pyridin-2-yl)pyrimidine-4,6-diamine |

338965-07-4 | >90% | 1g |

$1295.00 | 2024-04-20 | |

| A2B Chem LLC | AI75050-500mg |

5-[(4-methoxyphenyl)methyl]-2-(pyridin-2-yl)pyrimidine-4,6-diamine |

338965-07-4 | >90% | 500mg |

$720.00 | 2024-04-20 | |

| abcr | AB581217-500mg |

5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine; . |

338965-07-4 | 500mg |

€678.60 | 2024-08-02 | ||

| abcr | AB581217-1g |

5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine; . |

338965-07-4 | 1g |

€1312.80 | 2024-08-02 | ||

| A2B Chem LLC | AI75050-10mg |

5-[(4-methoxyphenyl)methyl]-2-(pyridin-2-yl)pyrimidine-4,6-diamine |

338965-07-4 | >90% | 10mg |

$240.00 | 2024-04-20 | |

| A2B Chem LLC | AI75050-1mg |

5-[(4-methoxyphenyl)methyl]-2-(pyridin-2-yl)pyrimidine-4,6-diamine |

338965-07-4 | >90% | 1mg |

$201.00 | 2024-04-20 | |

| A2B Chem LLC | AI75050-5g |

5-[(4-methoxyphenyl)methyl]-2-(pyridin-2-yl)pyrimidine-4,6-diamine |

338965-07-4 | >90% | 5g |

$4744.00 | 2024-04-20 | |

| A2B Chem LLC | AI75050-5mg |

5-[(4-methoxyphenyl)methyl]-2-(pyridin-2-yl)pyrimidine-4,6-diamine |

338965-07-4 | >90% | 5mg |

$214.00 | 2024-04-20 |

5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

338965-07-4 (5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine) 関連製品

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 157047-98-8(Benzomalvin C)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:338965-07-4)5-(4-Methoxybenzyl)-2-(2-pyridinyl)-4,6-pyrimidinediamine

清らかである:99%

はかる:1g

価格 ($):550